1-(4-Fluoro-1h-indol-3-yl)ethan-1-one 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16240233
InChI: InChI=1S/C10H8FNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3
SMILES:
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol

1-(4-Fluoro-1h-indol-3-yl)ethan-1-one

CAS No.:

Cat. No.: VC16240233

Molecular Formula: C10H8FNO

Molecular Weight: 177.17 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-1h-indol-3-yl)ethan-1-one -

Specification

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
IUPAC Name 1-(4-fluoro-1H-indol-3-yl)ethanone
Standard InChI InChI=1S/C10H8FNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3
Standard InChI Key VZLRGKISWAFVBR-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CNC2=C1C(=CC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Fluoro-1H-indol-3-yl)ethan-1-one features an indole core substituted with a fluorine atom at the 4-position and an acetyl group at the 3-position (Figure 1). The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Fluorination at the 4-position introduces electronegativity and steric effects, while the acetyl group at the 3-position enhances electrophilicity, potentially influencing reactivity and intermolecular interactions .

Table 1: Key physicochemical properties of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-one

PropertyValueSource
Molecular FormulaC10H8FNO\text{C}_{10}\text{H}_{8}\text{FNO}
Molecular Weight177.17 g/mol
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
Spectral Data (IR)νmax\nu_{\text{max}}: 1690–1714 cm1^{-1} (C=O stretch)

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous indole-acetyl derivatives reveals strong absorption bands at 1690–1714 cm1^{-1}, corresponding to the carbonyl (C=O) stretch of the acetyl group . Nuclear magnetic resonance (NMR) data for structurally similar compounds, such as 1,1'-(4-hydroxy-2-(5-methoxy-1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one), show characteristic signals:

  • 1H^1\text{H} NMR: A singlet at δ 1.89 ppm integrates for six protons, assigned to the methyl groups of the acetyl moieties .

  • 13C^{13}\text{C} NMR: Peaks at δ 210.50 and 204.87 ppm correspond to ketonic carbons, while aromatic carbons resonate between δ 104.5 and 153.46 ppm .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-one can be inferred from methods used for analogous indole derivatives. A common approach involves the Friedel-Crafts acylation of 4-fluoroindole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3) . Alternatively, multi-component reactions employing dimethyl sulfoxide (DMSO) and piperidine as a base have been utilized to assemble similar acetylated indole scaffolds .

Stepwise Synthesis Protocol

A representative procedure adapted from the synthesis of 1,1'-(4-hydroxy-2-(5-methoxy-1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) involves :

  • Condensation: Reacting 4-fluoroindole with diketone derivatives in DMSO and piperidine at ambient temperature.

  • Cyclization: Acidifying the reaction mixture with 10% HCl to precipitate the product.

  • Purification: Washing with ice-cold water and recrystallizing from ethanol to yield the pure compound.

Table 2: Optimization parameters for indole acylation reactions

ParameterOptimal ConditionImpact on Yield
CatalystAlCl3_3Increases electrophilic substitution
SolventDMSOEnhances solubility of indole
Temperature25–30°CMinimizes side reactions
Reaction Time5–24 hoursEnsures completion

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing complex heterocycles, such as tetrahydroindazole derivatives, which are explored for their neuroprotective and anti-inflammatory activities .

Material Science

Fluorinated indoles are investigated for their optoelectronic properties. The electron-withdrawing fluorine atom may tune the HOMO-LUMO gap, making the compound a candidate for organic light-emitting diodes (OLEDs) .

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